N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2-dichloro- is a Drug / Therapeutic Agent.
Scientific Research Applications
Application in Drug Synthesis
- Chemoselective Acetylation for Antimalarial Drugs : The use of N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the potential of ACETAMIDE derivatives in pharmaceutical manufacturing. The process optimization and kinetics of this reaction were explored using various acyl donors, highlighting the significance of ACETAMIDE compounds in drug synthesis (Magadum & Yadav, 2018).
Applications in Material Science
- Monomers for Polybenzimidazoles : The synthesis of new AB-type monomers from N-(4,5-dichloro-2-nitrophenyl)acetamide for polybenzimidazoles showcases the utility of ACETAMIDE derivatives in material science, particularly in developing high-performance polymers (Begunov & Valyaeva, 2015).
Applications in Analytical Chemistry
Radiosynthesis in Herbicide Study : ACETAMIDE derivatives are used in the radiosynthesis of chloroacetanilide herbicides for studying their metabolism and mode of action. This application highlights the role of ACETAMIDE compounds in enhancing the understanding of herbicide behaviors (Latli & Casida, 1995).
Metabolic Phenotyping in Clinical Studies : ACETAMIDE derivatives, such as acetaminophen, are subjects of metabolic phenotyping in clinical studies. This research helps in understanding the metabolism of drugs and their effects on liver function, showcasing the importance of ACETAMIDE in biomedical research (Coen, 2015).
Detection and Determination in Toxicology : The use of ACETAMIDE derivatives like N-acetyl p-aminophenol in the detection and determination of drug levels in blood serum and urine plays a crucial role in toxicological studies and overdose management (Tompsett, 1969).
Applications in Organic Synthesis
- Synthesis of Heterocyclic Compounds : ACETAMIDE compounds are utilized in the synthesis of various heterocyclic compounds, showing their versatility in organic chemistry. This includes the synthesis of benzoxazasiloles and benzodioxazasilepines from N-(2-hydroxyphenyl)acetamide (Lazareva et al., 2017).
Properties
CAS No. |
101264-04-4 |
---|---|
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-12(15)13(18)17-8-2-1-3-9-19-11-6-4-10(16)5-7-11/h4-7,12H,1-3,8-9,16H2,(H,17,18) |
InChI Key |
CMXVDRAADGZQKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)Cl |
Appearance |
Solid powder |
101264-04-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2-dichloro- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.